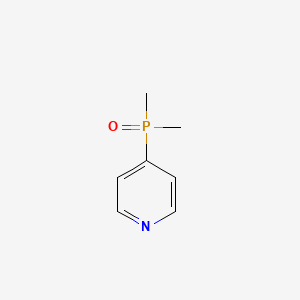

Dimethyl(pyridin-4-yl)phosphine oxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Dimethyl(pyridin-4-yl)phosphine oxide is an organophosphorus compound . It is a colorless liquid that is soluble in polar organic solvents . It exists as the phosphine oxide, not the hydroxy tautomer . A related compound is diphenylphosphine oxide .

Molecular Structure Analysis

The molecular formula of Dimethyl(pyridin-4-yl)phosphine oxide is C7H10NOP . The exact mass is 155.050000940 g/mol . The compound is canonicalized . The InChI is InChI=1S/C7H10NOP/c1-10(2,9)7-3-5-8-6-4-7/h3-6H,1-2H3 and the InChIKey is MVYWSRHZPCDSQQ-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The molecular weight of Dimethyl(pyridin-4-yl)phosphine oxide is 155.13 g/mol . The compound has a topological polar surface area of 30 Ų . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 .

Applications De Recherche Scientifique

Synthesis of New Phosphines

Dimethyl(pyridin-4-yl)phosphine oxide can be used in the synthesis of new phosphines . The use of a wide range of tervalent phosphorus ligands in transition metal catalysis and in organocatalysis continues to be a major driver in the chemistry of traditional P–C-bonded phosphines .

Design of Metal Complexes

Tris(hetaryl)substituted phosphines and their chalcogenides are promising polydentate ligands for the design of metal complexes . An experimental and theoretical conformational analysis of tris[2-(4-pyridyl)ethyl]phosphine, tris[2-(2-pyridyl)ethyl]phosphine, and their chalcogenides was carried out .

Production of Metal Phosphides and Selenides Nanoparticles

Complexes of tris[2-(2-pyridyl)ethyl]phosphine chalcogenides are promising as precursors for the production of metal phosphides and selenides nanoparticles .

Flame Retardant for Polymeric Materials

A complex of the phosphine oxide is used as a flame retardant for polymeric materials .

Synthesis of Luminescent Copper (i) Complexes

A new 5-boryl-2-phosphinoimidazole PN type ligand for the synthesis of luminescent copper (i) complexes has been synthesized .

Gas-Constructed Vesicular System

Tris-phosphine with 1,3,5-triazine core as a base component of a new Frustrated Lewis Pair (FLP) for a gas-constructed vesicular system .

Mécanisme D'action

Target of Action

Dimethyl(pyridin-4-yl)phosphine oxide is a tertiary phosphine compound . Tertiary phosphines are known to play a significant role in various chemical reactions, particularly as ligands in transition metal catalysis and organocatalysis . They are involved in the synthesis of antidepressant molecules through metal-catalyzed procedures .

Mode of Action

Tertiary phosphines, including dimethyl(pyridin-4-yl)phosphine oxide, are known to interact with various transition metals to serve as catalysts in the synthesis of antidepressants . They are also used in the synthesis of a wide range of other compounds .

Biochemical Pathways

Tertiary phosphines are known to be involved in a variety of chemical reactions, including the synthesis of antidepressant molecules and other complex organic compounds .

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3310±240 °C and a density of 109±01 g/cm3 .

Result of Action

Tertiary phosphines, including dimethyl(pyridin-4-yl)phosphine oxide, are known to play a significant role in various chemical reactions, particularly as ligands in transition metal catalysis and organocatalysis .

Propriétés

IUPAC Name |

4-dimethylphosphorylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10NOP/c1-10(2,9)7-3-5-8-6-4-7/h3-6H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVYWSRHZPCDSQQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10NOP |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7,9-Dimethyl-11-oxo-11H-pyrido[2,1-B]quinazoline-6-carbonitrile](/img/structure/B2367382.png)

![4-((2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2367384.png)

![2-(4-(1H-pyrrole-2-carbonyl)piperazin-1-yl)-5-cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2367385.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2367388.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[4-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2367395.png)

![3-methoxy-N-[4-(4-methylphenyl)sulfanylphenyl]benzamide](/img/structure/B2367396.png)

![5-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2367398.png)

![1-(4-(Difluoromethoxy)phenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2367399.png)

![1,3-Dimethyl-3-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanylmethyl]azetidin-2-one](/img/structure/B2367402.png)